1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol
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Overview
Description
1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is a synthetic organic compound that features a butoxy group, a diphenyl imidazole moiety, and a propanol backbone. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 4,5-diphenylimidazole with a suitable butoxy-propanol derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Common synthetic routes include:
Nucleophilic substitution: Reacting 4,5-diphenylimidazole with 1-butoxy-3-chloropropan-2-ol in the presence of a base such as potassium carbonate.
Condensation reactions: Using aldehydes or ketones as starting materials to form the imidazole ring, followed by functionalization with butoxy and propanol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the imidazole ring or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the imidazole ring or the butoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The butoxy and propanol groups may enhance the compound’s solubility, stability, and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Another imidazole derivative with different functional groups.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
1-butoxy-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-butoxy-3-(4,5-diphenylimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H26N2O2/c1-2-3-14-26-16-20(25)15-24-17-23-21(18-10-6-4-7-11-18)22(24)19-12-8-5-9-13-19/h4-13,17,20,25H,2-3,14-16H2,1H3 |
InChI Key |
XPJMEGKYQSXSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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